An In-Depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid (CAS 37777-68-7)
An In-Depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid (CAS 37777-68-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrophenylacetic acid, with the CAS number 37777-68-7, is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its unique molecular architecture, featuring a phenylacetic acid core substituted with both a chloro and a nitro group, imparts a high degree of reactivity and selectivity, making it a valuable building block for complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for professionals in research and development.
Physicochemical Properties
4-Chloro-3-nitrophenylacetic acid is a pale yellow powder at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 37777-68-7 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1][3] |
| Molecular Weight | 215.59 g/mol | [1][3] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 101-107 °C | [1] |
| Purity | ≥ 95-97% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis Strategies
The synthesis of 4-Chloro-3-nitrophenylacetic acid can be approached through several established organic chemistry methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary strategies are outlined below.
Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile
A common and direct route to phenylacetic acids is the hydrolysis of the corresponding benzyl nitrile. This method is typically high-yielding and proceeds in two main stages: the synthesis of the nitrile intermediate followed by its hydrolysis.
Workflow for Synthesis via Nitrile Hydrolysis
A generalized workflow for the synthesis of 4-Chloro-3-nitrophenylacetic acid via nitrile hydrolysis.
Step-by-Step Experimental Protocol:
a) Synthesis of 2-(4-chloro-3-nitrophenyl)acetonitrile:
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Starting Material: 4-Chloro-3-nitrobenzyl chloride (or bromide).
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Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent system, such as a mixture of ethanol and water or a polar aprotic solvent like DMSO.
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Procedure:
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Dissolve the 4-chloro-3-nitrobenzyl halide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Slowly add an aqueous or ethanolic solution of sodium cyanide to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully quench any excess cyanide with an appropriate reagent (e.g., sodium hypochlorite solution).
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
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Purify the product by recrystallization or column chromatography.
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b) Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile:
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Starting Material: 2-(4-chloro-3-nitrophenyl)acetonitrile.
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Reagents: A strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).
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Procedure (Acid-Catalyzed):
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In a round-bottom flask, combine the nitrile with a mixture of concentrated sulfuric acid and water.
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Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a basic workup is not performed) or by TLC.
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After completion, cool the reaction mixture and pour it onto crushed ice to precipitate the carboxylic acid.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-chloro-3-nitrophenylacetic acid.
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Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. This reaction is particularly useful when the corresponding acetophenone is readily available.
Workflow for the Willgerodt-Kindler Reaction
A generalized workflow for the synthesis of 4-Chloro-3-nitrophenylacetic acid via the Willgerodt-Kindler reaction.
Step-by-Step Experimental Protocol:
a) Synthesis of the Thioamide Intermediate:
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Starting Material: 4-Chloro-3-nitroacetophenone.
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Reagents: Elemental sulfur and a secondary amine, typically morpholine.
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Procedure:
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In a flask equipped with a reflux condenser, mix the 4-chloro-3-nitroacetophenone, sulfur, and morpholine.
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Heat the mixture to reflux. The reaction is often carried out at a temperature high enough to melt the sulfur.
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Maintain the reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it into cold water to precipitate the crude thioamide.
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Collect the solid by filtration and wash with water.
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b) Hydrolysis of the Thioamide:
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Starting Material: The crude thioamide from the previous step.
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Reagents: A strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).
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Procedure (Base-Catalyzed):
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Suspend the crude thioamide in an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for several hours to effect hydrolysis. The reaction can be monitored by the evolution of morpholine and hydrogen sulfide.
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After completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize from a suitable solvent to obtain pure 4-chloro-3-nitrophenylacetic acid.
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Applications in Drug Development and Agrochemicals
The strategic placement of the chloro and nitro groups on the phenylacetic acid scaffold makes 4-chloro-3-nitrophenylacetic acid a versatile precursor for a variety of bioactive molecules.
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1] The phenylacetic acid moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The chloro and nitro substituents provide handles for further chemical modifications to modulate the pharmacological activity and pharmacokinetic properties of the final drug molecule.
Agrochemical Synthesis
In the agrochemical industry, 4-chloro-3-nitrophenylacetic acid is utilized in the formulation of herbicides and pesticides.[1] The specific substitution pattern can be tailored to interact with biological pathways in target organisms, leading to effective weed and pest control.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-chloro-3-nitrophenylacetic acid. It is important to consult the Safety Data Sheet (SDS) before use.
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Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.
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Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-ventilated place away from incompatible materials.
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Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. The methylene protons would likely appear as a singlet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.
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FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N stretching vibrations of the nitro group, and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
4-Chloro-3-nitrophenylacetic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis can be achieved through established chemical routes, and its reactivity allows for the creation of a wide range of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in these fields.
References
Please note that while the following references provide valuable information, direct links to some proprietary databases or specific product pages may change over time.
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4-chloro-3-nitrophenylacetic acid (C8H6ClNO4) - PubChemLite. (URL: [Link])
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Willgerodt rearrangement - Wikipedia. (URL: [Link])
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Willgerodt-Kindler Reaction - Organic Chemistry Portal. (URL: [Link])
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])
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Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed. (URL: [Link])
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Ultrasound-Promoted Synthesis of Aceclofenac. (URL: [Link])

